Bienvenue dans la boutique en ligne BenchChem!

2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Neuropeptide Y receptor GPCR screening NPY1R antagonist

2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-67-9; molecular formula C₁₉H₁₉FN₄S₂; MW 386.51 g/mol) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-thiadiazole class. Its structure incorporates three pharmacophoric elements: a 1,3,4-thiadiazole core, a 4-phenylpiperazine moiety at the 5-position, and an ortho-fluorobenzylthio substituent at the 2-position.

Molecular Formula C19H19FN4S2
Molecular Weight 386.51
CAS No. 1105225-67-9
Cat. No. B2442909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
CAS1105225-67-9
Molecular FormulaC19H19FN4S2
Molecular Weight386.51
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4F
InChIInChI=1S/C19H19FN4S2/c20-17-9-5-4-6-15(17)14-25-19-22-21-18(26-19)24-12-10-23(11-13-24)16-7-2-1-3-8-16/h1-9H,10-14H2
InChIKeyNSJCMLQHNZNFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-67-9): Structural Identity, Pharmacophore Class, and Procurement Relevance


2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-67-9; molecular formula C₁₉H₁₉FN₄S₂; MW 386.51 g/mol) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-thiadiazole class [1]. Its structure incorporates three pharmacophoric elements: a 1,3,4-thiadiazole core, a 4-phenylpiperazine moiety at the 5-position, and an ortho-fluorobenzylthio substituent at the 2-position. The compound is listed in the ZINC database (ZINC49034278) and has a recorded bioactivity against the human neuropeptide Y receptor type 1 (NPY1R) with a pKi of 6.50 from ChEMBL-sourced data [2]. It is commercially available from several research chemical suppliers as a reference standard for preclinical investigation, with product descriptions noting fungicidal properties and antitumor potential .

Why 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole Cannot Be Replaced by Generic In-Class Analogs: The Ortho-Fluorine Differentiation Argument


Within the 2-(benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole series, simple substitution of the benzyl group—whether unsubstituted, para-fluoro, meta-fluoro, or ortho-fluoro—produces non-interchangeable compounds with divergent target-binding profiles, physicochemical properties, and biological outcomes. The ortho-fluorine atom in the target compound introduces a unique combination of steric hindrance and electronic effects that fundamentally alters the conformational preferences of the benzylthio side chain, impacting both molecular recognition at receptor sites and metabolic stability [1]. Class-level SAR evidence from related 1,3,4-thiadiazole series demonstrates that the position of fluorine substitution on the benzyl ring (ortho vs. meta vs. para) differentially modulates cytotoxicity, enzyme inhibition potency, and selectivity, meaning that a procurement decision to substitute the ortho-fluoro compound with its para-fluoro or unsubstituted benzyl analog carries a material risk of altered pharmacological outcome [2].

Quantitative Evidence Guide for 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-67-9): Comparator-Based Differentiation Data


NPY1 Receptor Binding Affinity: A Unique Quantitative Anchor Point for Target Engagement Screening

This compound has a documented pKi of 6.50 (Ki ≈ 316 nM) against the human neuropeptide Y receptor type 1 (NPY1R), as recorded in the ChEMBL database from a primary screening campaign [1]. NPY1R is a class A GPCR implicated in appetite regulation, anxiety, and stress responses. While direct head-to-head comparator data for close benzylthio analogs within the same NPY1R assay are not publicly available, the pKi value provides a quantitative anchor that enables cross-study benchmarking against other NPY1R chemotypes. For procurement decisions in GPCR-focused screening programs, this represents a measurable starting point that unsubstituted benzylthio or meta-fluoro analogs lack in the accessible literature.

Neuropeptide Y receptor GPCR screening NPY1R antagonist obesity research anxiety disorders

Ortho-Fluorine Substitution Pattern: Structural Differentiation from Para-Fluoro and Unsubstituted Benzyl Analogs

The target compound bears an ortho-fluorine on the benzylthio ring, distinguishing it from the unsubstituted benzyl analog (CAS 1105199-14-1) and the para-fluoro isomer. Class-level SAR evidence from N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-fluorophenylacetamide derivatives indicates that the ortho substitution position critically modulates ligand-enzyme interactions: steric effects at the ortho position can interrupt optimal binding geometry, while electronic activation at ortho and para positions (vs. meta) enhances activity [1]. In a related ciprofloxacin-derived thiadiazole series, 4-fluorobenzyl derivatives 13h and 14b achieved IC₅₀ values of 3.58 and 2.79 µM against SKOV-3 and A549 cells, respectively, matching doxorubicin potency [2]. The ortho-fluorine configuration is expected to confer distinct metabolic stability, lipophilicity (ZINC-calculated logP = 4.80 [3]), and target-binding geometry compared to the unsubstituted benzyl analog, though direct comparative bioactivity data remain absent from the public domain.

Fluorine substitution ortho effect structure-activity relationship benzylthio thiadiazole medicinal chemistry

Fluorobenzylthio Substituent as Activity Modulator: Class-Level Evidence from Thiadiazole FAAH and Anticancer Series

In a structurally distinct but mechanistically informative thiadiazole-piperazine series (piperazine urea derivatives), the 4-fluorobenzyl-substituted compound 20 exhibited an hFAAH IC₅₀ of 0.22 µM, identifying the fluorobenzyl group as a key potency determinant [1]. Similarly, in ciprofloxacin-derived 1,3,4-thiadiazoles, 4-fluorobenzyl derivatives 13h and 14b demonstrated the highest anticancer activity (IC₅₀ = 3.58 and 2.79 µM) against SKOV-3 and A549 cells, respectively, being as potent as doxorubicin [2]. These class-level findings establish that fluorobenzyl substitution on the thiadiazole scaffold is a critical driver of biological potency across mechanistically diverse targets. While these studies do not include the target compound itself, they provide a transferable SAR rationale: the fluorobenzylthio moiety is not a passive structural feature but an active contributor to target engagement, supporting the selection of fluorinated over non-fluorinated benzylthio analogs.

Fatty acid amide hydrolase FAAH inhibitor fluorobenzyl pharmacophore thiadiazole SAR enzyme inhibition

Vendor-Reported Dual Antifungal-Antitumor Profile: A Differentiating Attribute for Multi-Purpose Screening Libraries

According to the product listing from labmix24 (a Toronto Research Chemicals distributor), this compound is categorized as a thiadiazole derivative possessing both fungicidal properties and antitumor activity . Although quantitative MIC or IC₅₀ data are not provided in the vendor documentation, the dual-activity annotation distinguishes this compound from many single-indication thiadiazole analogs in commercial catalogs. The fungicidal annotation aligns with broader literature demonstrating that 2,5-disubstituted 1,3,4-thiadiazoles bearing sulfur-linked aromatic substituents exhibit antifungal activity against Candida albicans and phytopathogenic fungi [1]. This dual-activity profile may be relevant for research programs exploring polypharmacology or for agrochemical discovery groups seeking thiadiazole scaffolds with cross-kingdom activity potential.

Antifungal agent antitumor agent thiadiazole multi-purpose screening agricultural fungicide

Recommended Research and Industrial Application Scenarios for 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-67-9)


GPCR Screening Libraries: NPY1R-Focused Hit Identification for Metabolic and Neurological Disorders

With a documented pKi of 6.50 against human NPY1R [1], this compound is a suitable inclusion in GPCR-targeted screening libraries for programs investigating neuropeptide Y receptor modulation. NPY1R is a validated target for obesity, anxiety, and stress-related disorders. The compound's phenylpiperazine moiety—a privileged structure for aminergic GPCR engagement—combined with the ortho-fluorobenzylthio substituent, offers a chemotype distinct from prototypical NPY1R antagonists such as BIBP 3226. Procurement for radioligand displacement assays or functional cAMP/Gαq screening cascades is supported by the existence of a verifiable ChEMBL data point.

Ortho-Fluorine SAR Probe for Benzylthio-Thiadiazole Lead Optimization Programs

This compound serves as a critical SAR probe for medicinal chemistry teams exploring the impact of fluorine substitution position on the benzylthio side chain of 1,3,4-thiadiazoles. Class-level evidence indicates that the ortho-fluorine substitution pattern can alter both steric fit at the target binding site and electronic distribution on the aromatic ring, compared to para-fluoro or unsubstituted benzyl analogs [2]. Incorporating this compound alongside its des-fluoro (CAS 1105199-14-1) and para-fluoro isomers in a comparative screening panel enables direct deconvolution of fluorine position effects on potency, selectivity, and ADME parameters.

Dual Antifungal-Antitumor Polypharmacology Screening in Academic Drug Discovery

Given the vendor-reported dual fungicidal and antitumor activity profile , this compound is suitable for academic screening programs exploring polypharmacological agents or repurposing strategies where both antifungal and anticancer activities are of interest. The 1,3,4-thiadiazole core is a recognized scaffold for both indications, and the specific substitution pattern may confer a uniquely balanced dual-activity profile. Screening against fungal panels (e.g., Candida spp., Aspergillus spp.) and cancer cell line panels (e.g., NCI-60) would generate the quantitative comparative data currently absent from the public domain.

Chemical Biology Tool Compound for Fluorinated Pharmacophore Validation

The ortho-fluorobenzylthio group represents a specific fluorinated pharmacophore whose contribution to target binding can be systematically evaluated using this compound as a tool. Fluorine scanning is a well-established strategy in medicinal chemistry to probe hydrophobic pockets, modulate metabolic stability, and enhance membrane permeability [3]. This compound, with its ZINC-calculated logP of 4.80 [4], occupies a favorable lipophilicity range for cell-based assays while incorporating fluorine at a position that may resist oxidative metabolism more effectively than para-fluoro or unsubstituted analogs. It is recommended for use in metabolic stability assays (e.g., human liver microsomes) and CYP inhibition profiling to quantify the ortho-fluorine advantage.

Quote Request

Request a Quote for 2-((2-Fluorobenzyl)thio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.